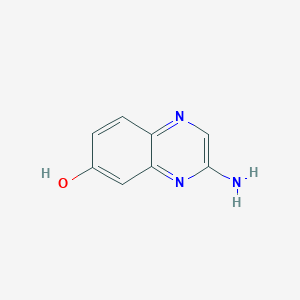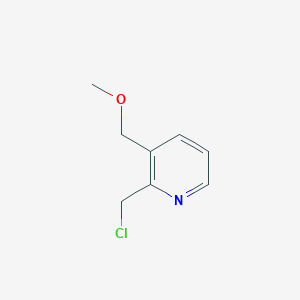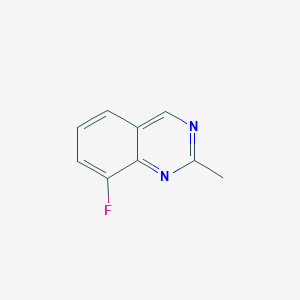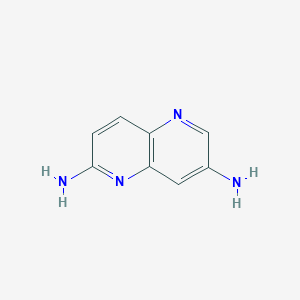
3-Aminoquinoxalin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoxalin-6-ol typically involves the functionalization of quinoxaline derivatives. One common method is the hydroxylation of quinoxalin-2(1H)-one using a photocatalyst such as graphitic carbon nitride under air conditions . This method yields 3-hydroxyquinoxalin-2(1H)-ones, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysis. This approach offers advantages like low cost, environmental friendliness, and high selectivity . The use of recyclable catalysts and simple reaction conditions makes it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Aminoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines .
科学的研究の応用
3-Aminoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Aminoquinoxalin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis .
類似化合物との比較
Similar Compounds
Quinoxalin-2(1H)-one: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
3-Hydroxyquinoxalin-2(1H)-one: Similar to 3-Aminoquinoxalin-6-ol but with only a hydroxyl group.
2,3-Diaminoquinoxaline: Contains two amino groups but lacks the hydroxyl group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
3-aminoquinoxalin-6-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H,(H2,9,11) |
InChIキー |
SSCVGABMEIRBMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N=C2C=C1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)


![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)

![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)




![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)
